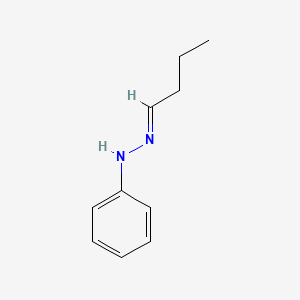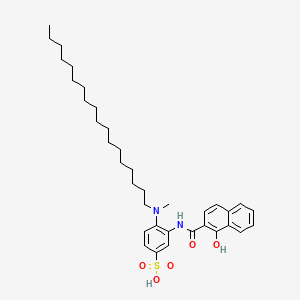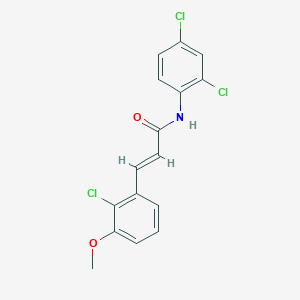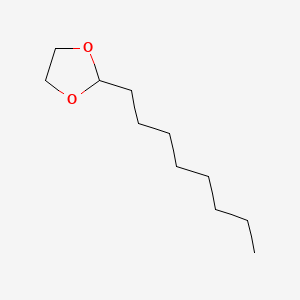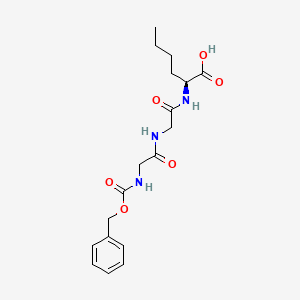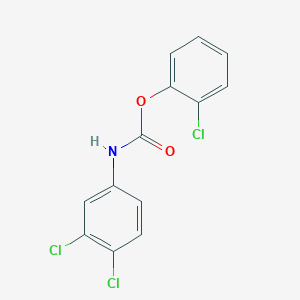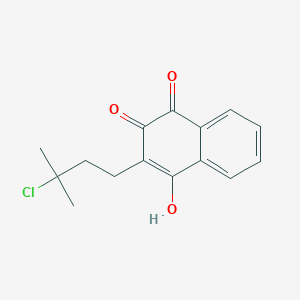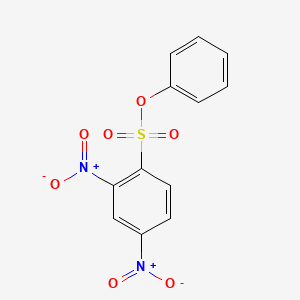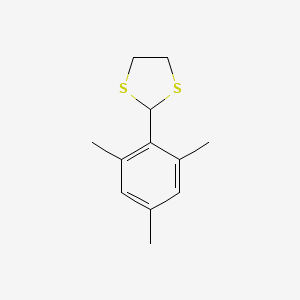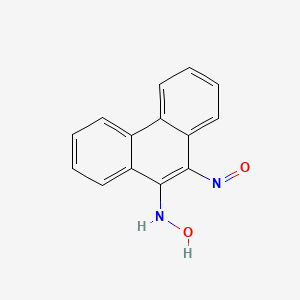
n-Hydroxy-10-nitrosophenanthren-9-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenanthrenequinone dioxime: is an organic compound with the molecular formula C14H10N2O2. It is derived from phenanthrenequinone, a polycyclic aromatic ketone. This compound is known for its unique chemical properties and has been studied for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenanthrenequinone dioxime can be synthesized through the reaction of phenanthrenequinone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for phenanthrenequinone dioxime are not widely documented, the synthesis generally follows similar laboratory procedures, scaled up for industrial applications. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: Phenanthrenequinone dioxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenanthrenequinone.
Reduction: It can be reduced to form phenanthrenequinone dihydroxime.
Substitution: It can undergo nucleophilic substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Phenanthrenequinone.
Reduction: Phenanthrenequinone dihydroxime.
Substitution: Various substituted phenanthrenequinone derivatives.
Scientific Research Applications
Phenanthrenequinone dioxime has several applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of other organic compounds.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of phenanthrenequinone dioxime involves its ability to form complexes with metal ions, which can influence various biochemical pathways. It can act as a chelating agent, binding to metal ions and affecting their availability and reactivity in biological systems. This property is particularly useful in coordination chemistry and catalysis.
Comparison with Similar Compounds
Phenanthrenequinone: A precursor to phenanthrenequinone dioxime, known for its use in organic synthesis and coordination chemistry.
1,10-Phenanthroline-5,6-dione: Another ortho-quinoidal compound with similar electron transfer properties.
Uniqueness: Phenanthrenequinone dioxime is unique due to its ability to form stable complexes with metal ions and its diverse reactivity, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
14090-76-7 |
|---|---|
Molecular Formula |
C14H10N2O2 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
N-(10-nitrosophenanthren-9-yl)hydroxylamine |
InChI |
InChI=1S/C14H10N2O2/c17-15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16-18/h1-8,15,17H |
InChI Key |
IERNNCWIAQGPSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2NO)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


